(3-(Butylthio)phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-butylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8,12H,2-3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDWECRJJYKYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303956 | |
| Record name | Benzenemethanol, 3-(butylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-43-3 | |
| Record name | Benzenemethanol, 3-(butylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3-(butylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(butylsulfanyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Methodologies for the Synthesis of 3 Butylthio Phenyl Methanol
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. orientjchem.org This process involves breaking bonds and converting functional groups to identify plausible synthetic routes.
Two primary disconnection strategies are considered for (3-(Butylthio)phenyl)methanol:
C-O Bond Disconnection: The most straightforward retrosynthetic step involves the disconnection of the C-O bond of the hydroxymethyl group. This leads to a (3-(butylthio)phenyl)methyl synthon, which can be derived from an organometallic reagent (nucleophilic) or a benzylic halide (electrophilic), and a formaldehyde (B43269) equivalent. This approach is common for the synthesis of benzyl (B1604629) alcohols.
C-S Bond Disconnection: An alternative disconnection involves breaking the C-S bond. This suggests a reaction between a 3-mercaptophenylmethanol derivative and a butyl halide or another electrophilic butyl equivalent. While feasible, this route may require the protection of the hydroxyl group during the C-S bond formation step to avoid side reactions.
Considering the efficiency and prevalence of organometallic reactions in alcohol synthesis, the C-O bond disconnection represents a more direct and commonly employed strategy.
Based on the C-O bond disconnection, two primary synthons are identified:
A nucleophilic 3-(butylthio)phenyl synthon: This can be represented by a Grignard reagent, (3-(butylthio)phenyl)magnesium halide, or an organolithium species, 3-(butylthio)phenyllithium.
An electrophilic formaldehyde equivalent: Formaldehyde itself is a common reagent for this purpose.
These synthons point to the following key starting materials:
For the nucleophilic synthon: 3-Bromo(butylthio)benzene or 3-chloro(butylthio)benzene would be the precursors for the Grignar reagent. Thioanisole (B89551) itself can be a precursor for the organolithium reagent via directed ortho-metalation, although achieving meta-functionalization would require a different strategy. chemistry-chemists.com
For the electrophilic synthon: An alternative route involves a nucleophilic attack on a 3-(butylthio)benzaldehyde. This aldehyde can be synthesized from 3-bromobenzaldehyde (B42254).
Another viable approach is the reduction of a corresponding carbonyl compound. The starting materials for such a route would be:
3-(Butylthio)benzoic acid: This could be reduced to the target alcohol.
3-(Butylthio)benzaldehyde: Selective reduction of the aldehyde would also yield the desired product. orientjchem.orgresearchgate.net
Classical and Established Synthetic Routes
Organometallic reagents provide a powerful and versatile method for the formation of carbon-carbon bonds, and their addition to carbonyl compounds is a cornerstone of alcohol synthesis. masterorganicchemistry.comleah4sci.com
The reaction of a Grignard or organolithium reagent with an aldehyde is a classic and highly effective method for preparing secondary alcohols. youtube.com In the case of this compound, this would involve the reaction of a (3-(butylthio)phenyl)metal species with formaldehyde.
A plausible synthetic route would be the formation of a Grignard reagent from 3-bromo(butylthio)benzene, followed by its reaction with formaldehyde. The Grignard reagent is typically prepared by reacting the corresponding aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comacs.org
Alternatively, direct lithiation of thioanisole derivatives can be employed. However, the directing effect of the thioether group generally favors ortho-lithiation. chemistry-chemists.com Therefore, starting from a halogenated precursor is a more regioselective approach for obtaining the meta-substituted product.
A second common organometallic approach is the reduction of 3-(butylthio)benzaldehyde. This aldehyde can be prepared via a Grignard reaction between 3-bromobenzaldehyde and butylthiol, or by other methods. The subsequent reduction of the aldehyde to the primary alcohol can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165). rsc.orged.ac.uk
Table 1: Representative Organometallic Reactions for Alcohol Synthesis
| Starting Material 1 | Starting Material 2 | Reagent | Solvent | Product | Yield (%) | Reference |
| 3-Bromoanisole | Mg, then formaldehyde | - | THF | (3-Methoxyphenyl)methanol | ~70% | researchgate.net |
| Benzaldehyde | Methylmagnesium bromide | H3O+ | Ether | 1-Phenylethanol | High | youtube.com |
| Cyclopentanone | Ethylmagnesium bromide | H3O+ | Ether | 1-Ethylcyclopentanol | High | youtube.com |
| 4-Hydroxybenzaldehyde | NaBH4 | Methanol (B129727) | - | (4-Hydroxyphenyl)methanol | ~90% | rsc.org |
This table presents data from analogous reactions to illustrate the general conditions and expected yields for the proposed synthetic routes.
Grignard and organolithium reagents are highly reactive and not compatible with acidic protons, such as those found in alcohols, amines, and carboxylic acids. fiveable.mebrainly.comlibretexts.org The thioether functionality, however, is generally compatible with these organometallic reagents, making the proposed synthetic routes viable. acs.org
The reaction is tolerant of a wide range of other functional groups on the aromatic ring, including ethers and other alkyl groups. However, electrophilic functional groups like esters, ketones, and nitriles would react with the organometallic reagent. fiveable.me Therefore, if such groups are present, they may require protection.
The nature of the alkyl group on the sulfur atom is not expected to significantly interfere with the reaction, allowing for the synthesis of a variety of (3-(alkylthio)phenyl)methanol derivatives.
Regioselectivity: The synthesis of the key precursor, 3-bromo(butylthio)benzene, relies on the regioselectivity of the electrophilic substitution on thioanisole or the nucleophilic aromatic substitution on a di-halogenated benzene (B151609). The thioether group is an ortho-, para-director in electrophilic aromatic substitution. acs.org Therefore, direct bromination of butyl phenyl sulfide (B99878) would not yield the desired meta-substituted product in high yield. A more controlled synthesis would involve starting with 1,3-dibromobenzene (B47543) or 3-bromothiophenol (B44568) to ensure the correct substitution pattern.
Chemoselectivity: In the Grignard-based synthesis, the primary chemoselectivity issue is the reaction of the organometallic reagent with the aldehyde over any other potentially reactive groups. The high reactivity of aldehydes towards nucleophiles ensures that this reaction is generally very selective. youtube.com
When considering the reduction of 3-(butylthio)benzaldehyde to the corresponding alcohol, chemoselectivity becomes important if other reducible functional groups are present. Mild reducing agents like sodium borohydride (NaBH4) will selectively reduce aldehydes and ketones without affecting less reactive groups like esters or carboxylic acids. orientjchem.orgjst.go.jp More powerful reducing agents like lithium aluminum hydride (LiAlH4) would reduce a wider range of functional groups.
Table 2: Chemoselective Reduction of Aldehydes
| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | NaBH4 / Na2C2O4 | Water | Benzyl alcohol | High | orientjchem.org |
| 4-Methylbenzaldehyde | Sodium dithionite | EtOAc/Hexane | (4-Methylphenyl)methanol | 81% | researchgate.net |
| 4-Methoxybenzaldehyde | Sodium dithionite | EtOAc/Hexane | (4-Methoxyphenyl)methanol | 73% | researchgate.net |
| Keto-aldehyde | BH3·THF (with in situ protection) | THF | Keto-alcohol | High | jst.go.jp |
This table illustrates the high chemoselectivity achievable in the reduction of aldehydes in the presence of other functional groups, a relevant consideration for the synthesis of this compound.
Reduction of Corresponding Carbonyl Derivatives (e.g., Aldehydes, Esters, Carboxylic Acids)
A common and effective strategy to obtain this compound is through the reduction of a carbonyl group at the benzylic position of a precursor that already contains the butylthio group. Precursors such as 3-(butylthio)benzaldehyde, methyl 3-(butylthio)benzoate, or 3-(butylthio)benzoic acid can be utilized.
The choice of reducing agent is critical and depends on the nature of the carbonyl starting material.
For Aldehydes and Ketones: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, highly effective for converting aldehydes and ketones to their corresponding alcohols. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed in a protic solvent like methanol or ethanol (B145695) at temperatures ranging from 0 °C to room temperature. wikipedia.org For the reduction of 3-(butylthio)benzaldehyde, NaBH₄ provides a straightforward route to the target primary alcohol, this compound. wikipedia.orgmasterorganicchemistry.com
For Esters and Carboxylic Acids: More potent reducing agents are required for the reduction of esters and carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing these functional groups to primary alcohols. masterorganicchemistry.comlibretexts.orgquora.com The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, due to the high reactivity of LiAlH₄ with protic substances. An intermediate aldehyde is formed during the reaction but is immediately reduced further and cannot be isolated. libretexts.org Therefore, reacting methyl 3-(butylthio)benzoate or 3-(butylthio)benzoic acid with LiAlH₄ would yield this compound. libretexts.org
A summary of typical reducing agents and their applications is provided in the table below.
| Starting Material | Reducing Agent | Typical Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| 3-(Butylthio)benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | This compound |
| Methyl 3-(butylthio)benzoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous, Reflux | This compound |
| 3-(Butylthio)benzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous, Reflux | This compound |
| 3-(Butylthio)benzoyl Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Tetrahydrofuran (THF) | Low Temperature (-78 °C) | 3-(Butylthio)benzaldehyde |
Controlling the reaction pathway is crucial to maximize the yield of the desired alcohol and minimize side products.
Chemoselectivity: A key advantage of NaBH₄ is its chemoselectivity; it will reduce aldehydes and ketones without affecting less reactive groups like esters, carboxylic acids, or the thioether linkage itself under standard conditions. wikipedia.orgecochem.com.co LiAlH₄, being more reactive, can potentially reduce other functional groups present in the molecule. masterorganicchemistry.com However, the thioether C-S bond is generally stable to hydride-based reducing agents.
Over-reduction: When reducing an ester or carboxylic acid, over-reduction is not a concern as the primary alcohol is the final product of the reaction with LiAlH₄. libretexts.org However, if the goal were to stop at the aldehyde stage from a more reactive precursor like an acid chloride, a less reactive, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) would be necessary to prevent further reduction to the alcohol. masterorganicchemistry.com
Work-up Procedure: The reaction work-up is critical. Reductions with LiAlH₄ must be quenched carefully, typically by the sequential addition of water and a base solution (e.g., NaOH) to safely destroy excess hydride and precipitate aluminum salts, which can then be filtered off. libretexts.org
Nucleophilic Substitution Reactions for Thioether Formation
An alternative synthetic route involves the formation of the C-S bond as a key step. This is typically achieved by reacting a sulfur nucleophile, such as butanethiol or sodium butanethiolate, with an aryl halide or another substrate bearing a suitable leaving group at the meta-position relative to the hydroxymethyl group.
The most direct method for forming the aryl thioether is the condensation of an aryl halide with a thiol. jcsp.org.pk This can be accomplished by reacting a precursor like 3-chlorobenzyl alcohol, 3-bromobenzyl alcohol, or 3-iodobenzyl alcohol with butanethiol in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism or, more commonly, through transition-metal-catalyzed cross-coupling.
A representative reaction is the coupling of 2-iodobenzyl alcohol with thiophenol, which has been shown to proceed in the presence of an iron catalyst and a base like sodium tert-butoxide (NaOtBu), yielding (2-(phenylthio)phenyl)methanol. rsc.org A similar strategy can be applied to the synthesis of the 3-substituted isomer.
The efficiency of C-S bond formation is highly dependent on the reaction parameters.
Catalyst and Ligand: While some SₙAr reactions can proceed without a metal catalyst, transition metals like copper, palladium, and nickel are frequently used to facilitate the coupling of aryl halides with thiols. jcsp.org.pknih.gov Copper(I) iodide (CuI) is an inexpensive and effective catalyst, often used without a ligand. uu.nl Palladium catalysts, often used with phosphine (B1218219) ligands, are also highly effective but can be more expensive. organic-chemistry.org Nickel catalysts provide a cost-effective alternative. nih.gov
Base and Solvent: A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion. Common bases include potassium carbonate (K₂CO₃), sodium tert-butoxide (NaOtBu), and triethylamine (B128534) (NEt₃). rsc.orguu.nl The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) being common choices as they can solvate the cationic species and accelerate the reaction. uu.nlresearchgate.net
Leaving Group: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are the most reactive substrates for these coupling reactions. uu.nl
| Catalyst System | Aryl Halide | Sulfur Source | Base | Solvent | Temperature | Key Feature |
|---|---|---|---|---|---|---|
| Copper(I) Iodide (CuI), Ligand-Free | Aryl Iodide | Thiophenol | K₂CO₃ | DMF / NMP | ~90-120 °C | Inexpensive and simple system. uu.nl |
| Iron(III) Chloride (FeCl₃) / Ligand | Aryl Iodide | Thiophenol | NaOtBu | Toluene (B28343) | 135 °C | Utilizes an earth-abundant metal catalyst. rsc.org |
| Palladacycle Precatalyst / Phosphine Ligand | Aryl Halide (Br, Cl) | Thiol | NaOtBu | Toluene | Room Temp. to 100 °C | High efficiency and broad substrate scope. organic-chemistry.org |
| Nickel Catalyst | Aryl Iodide | Thiol / Disulfide | K₃PO₄ | Mechanochemical (Solvent-free) | Room Temp. | Green chemistry approach using ball-milling. nih.gov |
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry offers several advanced catalytic methods for the formation of C-S bonds, providing milder conditions and broader functional group tolerance compared to traditional methods.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination chemistry has been extended to C-S bond formation, employing palladium precatalysts and specialized bulky biarylphosphine ligands. These systems can couple a wide range of aryl halides and triflates with thiols under relatively mild conditions, often at or slightly above room temperature. organic-chemistry.org This methodology is highly versatile and tolerant of sensitive functional groups that might not withstand harsher conditions.
Copper-Catalyzed Ullmann-type Reactions: The classical Ullmann condensation, which traditionally required high temperatures, has been significantly improved. Modern protocols use copper salts like CuI, often in combination with ligands such as N,N'-dimethylethylenediamine (DMEDA), to facilitate the coupling at much lower temperatures. jcsp.org.pk Ligand-free CuI systems have also proven effective, offering a simple and cost-effective route to aryl thioethers. uu.nl
Nickel-Catalyzed Coupling: Nickel catalysis has emerged as a powerful and economical alternative to palladium. Nickel complexes can effectively catalyze the cross-coupling of aryl halides with thiols. researchgate.net Recent developments include mechanochemical methods, where reactions are carried out by ball-milling in the absence of bulk solvents, representing a significant advance in green chemistry. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis is a cutting-edge approach that allows for C-S bond formation under exceptionally mild conditions, often at room temperature. nih.gov These reactions use a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) process, generating radical intermediates that lead to the final product. This method avoids the need for strong bases and high temperatures, making it compatible with a very broad range of functional groups. nih.gov
Dehydrative Thioetherification of Alcohols with Thiols
Dehydrative thioetherification represents a direct and efficient pathway for the formation of C-S bonds from readily available alcohols and thiols. chemrevlett.com This transformation is advantageous due to its high atom economy and the generation of water as a benign byproduct. chemrevlett.com The reaction's success often hinges on the choice of catalyst, which can range from transition metals to metal-free systems. chemrevlett.comchemrevlett.com For the synthesis of this compound, this would involve the reaction of (3-hydroxymethyl)phenol with butanethiol.
Various transition metals have been proven effective in catalyzing the dehydrative coupling of alcohols and thiols. chemrevlett.com These catalysts facilitate the formation of the thioether linkage under milder conditions than traditional methods that often required strong acids and high temperatures. chemrevlett.com
Zinc (Zn) Catalysis: The use of zinc catalysts for this transformation dates back to 1983, with ZnI₂ being one of the first reported catalysts. chemrevlett.com More recently, ZnCl₂ has been employed as an inexpensive and efficient catalyst for the dehydrative thioetherification of benzylic alcohols with thiophenols at ambient conditions. chemrevlett.com A typical reaction might involve treating the benzylic alcohol with the thiol in the presence of 10 mol% of ZnCl₂. chemrevlett.com
Indium (In) Catalysis: Indium(III) triflate, In(OTf)₃, is a highly efficient catalyst for the dehydrative thioetherification of secondary and tertiary benzyl alcohols with both aromatic and aliphatic thiols. chemrevlett.com This catalyst is effective at very low loadings (0.1–0.2 mol%) and generally provides excellent yields. chemrevlett.com Tertiary benzyl alcohols tend to react more readily than secondary ones, and aromatic thiols often give higher yields compared to their aliphatic counterparts. chemrevlett.com
Nickel (Ni) Catalysis: Nickel-based systems, often in combination with photoredox catalysis, have been developed for C-S bond formation. nih.gov For instance, a dual Ni/photocatalytic system using a recyclable carbon nitride semiconductor can couple aryl iodides with thiols under mild, light-mediated conditions. nih.gov While many examples focus on aryl halides, the principles can extend to alcohol activation. Methods for thioetherification of aryl halides using thiols via cross-coupling can be hampered by thiol-ligand interchange, which can slow down the reaction or deactivate the catalyst. acs.org
Below is a table summarizing representative transition metal-catalyzed dehydrative thioetherification reactions.
| Catalyst | Alcohol Substrate | Thiol Substrate | Solvent | Conditions | Yield (%) | Ref |
| ZnI₂ (50 mol%) | Benzylic alcohols | Various thiols | DCE | Not specified | 71-99 | chemrevlett.com |
| ZnCl₂ (10 mol%) | Benzylic alcohols | Thiophenols | Neat | Ambient | High | chemrevlett.com |
| In(OTf)₃ (0.1-0.2 mol%) | Secondary/Tertiary benzyl alcohols | Aromatic/Aliphatic thiols | MeNO₂ | 80 °C | Excellent | chemrevlett.com |
To circumvent the cost and potential toxicity associated with transition metals, metal-free catalytic systems have been developed. These methods often rely on strong acid catalysts or organocatalysts to promote the dehydration reaction. For example, a metal-free dehydrative thioetherification method utilizes triflic acid as a catalyst or a recyclable NAFION® superacid catalyst, enhancing the efficiency and practicality of sulfide synthesis. researchgate.net Recently, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to efficiently promote the synthesis of various thioethers from electron-rich secondary benzylic alcohols without the need for a catalyst. acs.org Another innovative metal-free approach involves the use of visible light and an electron donor-acceptor (EDA) complex to achieve site-selective C-H thioetherification. nih.gov
N-Heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts. For instance, bulky NHCs can catalyze the synthesis of thioesters from enals and thiols with high selectivity and yields above 85% under mild, metal-free conditions. rsc.org While this example leads to thioesters, the principle of NHC catalysis is relevant to C-S bond formation. rsc.org
The mechanism of dehydrative thioetherification is heavily dependent on the catalytic system employed. chemrevlett.com In transition-metal-catalyzed reactions, a common proposed pathway involves the coordination of the alcohol to the metal center, followed by elimination of water to form a carbocationic intermediate. chemrevlett.com This intermediate is then trapped by the thiol nucleophile to afford the thioether product.
For some metal catalysts, like those based on molybdenum, an alternative mechanism is proposed. chemrevlett.com The reaction may proceed through the oxidation of the alcohol to a ketone intermediate by the catalyst. chemrevlett.com Subsequent nucleophilic attack of the thiol on the carbonyl group forms a hemithioacetal-like species, which then dehydrates to yield the final thioether. chemrevlett.com
In metal-free, acid-catalyzed systems, the mechanism typically involves protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). Departure of water generates a carbocation, which is then captured by the thiol. The efficiency of this process is often dictated by the stability of the carbocation intermediate.
Theoretical and experimental studies on related reactions, such as the ruthenium-catalyzed dehydrogenative synthesis of thioesters, reveal that the higher acidity of the thiol compared to the alcohol can play a crucial role in determining reaction selectivity. acs.org The formation of a stable ruthenium thiolate intermediate can kinetically favor thioester formation over the thermodynamically preferred ester. acs.org These insights into competitive pathways and intermediate stability are valuable for understanding and optimizing dehydrative thioetherification reactions. chemrevlett.comacs.org
Oxidative C(aryl)–C(OH) Bond Thioetherification
A novel and challenging strategy for forming aryl thioethers involves the functionalization of aryl alcohols through the selective cleavage of the C(aryl)–C(OH) bond. researchgate.netrsc.org This method transforms the aryl alcohol into an arylating agent, allowing for the direct introduction of a thioether group onto the aromatic ring from which the alcohol substituent was cleaved. rsc.org This transformation is particularly noteworthy as it repurposes the functionality of the starting material in an unconventional way.
A copper-based catalytic system has been shown to be effective for this oxidative thioetherification. rsc.org Using a copper salt as the catalyst and environmentally friendly oxygen as the oxidant, a diverse range of aryl alcohols can be converted into the corresponding thioethers in excellent yields. rsc.org The reaction tolerates various functional groups on the aryl ring of the alcohol. rsc.org
The proposed mechanism for the copper-catalyzed oxidative C(aryl)–C(OH) bond thioetherification is a multi-step process. researchgate.netrsc.org
Dehydrogenation: The reaction is initiated by the copper catalyst, often in conjunction with a ligand like phenanthroline, which catalyzes the dehydrogenation of the starting alcohol under basic conditions to form a ketone or aldehyde intermediate. rsc.org
Oxidative Cleavage: This ketone/aldehyde intermediate undergoes an oxidative cleavage of the C(alkyl)–C(OH) bond, a process also catalyzed by the copper complex with oxygen as the terminal oxidant. This step leads to the formation of an aryl acid intermediate. rsc.org
Decarboxylative Functionalization: The aryl acid intermediate then undergoes a decarboxylative functionalization. This step involves the activation of the C(aryl)–C bond, ultimately leading to the coupling with the thiol to form the C-S bond of the final thioether product. rsc.org
This intricate pathway demonstrates a well-orchestrated cooperation of oxygenation and decarboxylative functionalization, both facilitated by the same copper catalyst. rsc.org
Cross-Coupling Methodologies for C-S and C-C Bond Construction
Cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for constructing both C-S and C-C bonds. researchgate.net These reactions typically involve the coupling of an organohalide with a suitable coupling partner, catalyzed by a transition metal complex. researchgate.netresearchgate.net
For the synthesis of this compound, a cross-coupling approach would likely involve the reaction of a halo-substituted benzyl alcohol derivative with butanethiol or one of its corresponding metal thiolates. The most common catalysts for C-S cross-coupling are based on palladium, nickel, and copper. researchgate.net
Palladium-catalyzed coupling: Buchwald-Hartwig-type cross-coupling reactions are widely used for forming C-N and C-S bonds. nih.gov These reactions typically require well-designed phosphine ligands to facilitate the catalytic cycle, which consists of oxidative addition, transmetalation (or reaction with the thiol and base), and reductive elimination. nih.gov
Nickel-catalyzed coupling: Nickel catalysts are an attractive, more earth-abundant alternative to palladium. researchgate.net Nickel's lower electronegativity allows for facile oxidative addition into carbon-halide bonds. nih.gov Nickel-catalyzed thiolation of aryl nitriles and aryl halides has been developed to access functionalized aryl thioethers. researchgate.net
Copper-catalyzed coupling: Copper-catalyzed C-S bond formation is a well-established method, often referred to as a variation of the Ullmann condensation. nih.gov These reactions are advantageous due to the low cost and toxicity of copper. researchgate.net Mechanistic studies suggest the involvement of copper(I) thiolate complexes, which react with aryl halides to form the thioether product. nih.govcaltech.edu
The table below presents a summary of catalyst systems used in C-S cross-coupling reactions.
| Catalyst System | Electrophile | Nucleophile | Key Features | Ref |
| Pd(dba)₂ / dppf | Aryl Halides | Amines/Thiols | Fourth-generation catalyst with high activity. | nih.gov |
| Ni(II) / dppe | Aryl Halides | Thiols | Enables C-S bond formation, often using a reducing metal. | acs.org |
| CuI / Ligand | Aryl Halides | Thiols | Cost-effective; mechanism involves Cu(I) thiolate intermediates. | researchgate.netnih.gov |
| Ni / Photocatalyst | Aryl Bromides | Thiols | Dual catalytic system enabling mild reaction conditions. | nih.govacs.org |
Elucidation of Chemical Reactivity and Transformation Pathways of 3 Butylthio Phenyl Methanol
Reactivity of the Hydroxyl Functional Group
The benzylic hydroxyl group in (3-(Butylthio)phenyl)methanol is a primary site for a variety of chemical modifications, including the formation of esters, ethers, and acetals, as well as oxidation to carbonyl compounds and nucleophilic substitution reactions.
Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides in the presence of an acid catalyst or a base. This reaction is a fundamental transformation for introducing a wide range of acyl groups. A typical example is the Fischer-Speier esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid.
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride, Pyridine | (3-(Butylthio)phenyl)methyl acetate |
| This compound | Benzoyl Chloride, Triethylamine (B128534) | (3-(Butylthio)phenyl)methyl benzoate |
Etherification: The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed dehydration or reaction with other alcohols can also yield ethers.
| Reactant | Reagent | Product |
| This compound | Sodium Hydride, then Methyl Iodide | 1-(Butylthio)-3-(methoxymethyl)benzene |
| This compound | Sodium Hydride, then Benzyl (B1604629) Bromide | 1-(Benzyloxy)methyl)-3-(butylthio)benzene |
Acetal Formation: In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form acetals. This reaction proceeds through a hemiacetal intermediate and is often driven to completion by the removal of water. Acetals are valuable as protecting groups for the hydroxyl functionality due to their stability under neutral and basic conditions.
| Reactant | Reagent | Product |
| This compound | Benzaldehyde, p-Toluenesulfonic acid | Benzaldehyde bis((3-(butylthio)phenyl)methyl) acetal |
| This compound | Acetone, Acid catalyst | 2,2-Bis(((3-(butylthio)phenyl)methoxy)propane |
The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, (3-(butylthio)benzaldehyde). The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Milder oxidizing agents are generally preferred for this transformation.
Common reagents for the selective oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base).
| Starting Material | Oxidizing Agent | Product |
| This compound | Pyridinium Chlorochromate (PCC) | (3-(Butylthio)benzaldehyde |
| This compound | Dess-Martin Periodinane (DMP) | (3-(Butylthio)benzaldehyde |
The benzylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the benzylic carbon.
Halogenation: Treatment of this compound with hydrohalic acids (such as HBr or HCl) or other halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen atom. These benzylic halides are versatile intermediates for further synthetic manipulations.
| Reactant | Reagent | Product |
| This compound | Thionyl Chloride (SOCl₂) | 1-(Butylthio)-3-(chloromethyl)benzene |
| This compound | Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-3-(butylthio)benzene |
Amination: The benzylic hydroxyl group can also be displaced by nitrogen nucleophiles to form amines. This can be achieved through a two-step process involving conversion of the alcohol to a halide or sulfonate ester, followed by reaction with an amine or ammonia. Direct amination methods using catalysts are also being developed.
| Reactant | Reagent | Product |
| 1-(Bromomethyl)-3-(butylthio)benzene | Ammonia | (3-(Butylthio)phenyl)methanamine |
| 1-(Bromomethyl)-3-(butylthio)benzene | Dimethylamine | N-((3-(Butylthio)phenyl)methyl)-N-methylmethanamine |
Reactivity of the Thioether Moiety
The sulfur atom in the butylthio group of this compound is nucleophilic and can be readily oxidized or alkylated.
The thioether moiety can be selectively oxidized to a sulfoxide and further to a sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide in a controlled manner, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, are typically used to convert the thioether to a sulfoxide without significant over-oxidation to the sulfone.
Oxidation to Sulfone: Stronger oxidizing agents or harsher reaction conditions, such as excess hydrogen peroxide at elevated temperatures or potassium permanganate, will fully oxidize the thioether to the corresponding sulfone.
| Starting Material | Oxidizing Agent | Product |
| This compound | Hydrogen Peroxide (1 equiv.) | (3-(Butylsulfinyl)phenyl)methanol |
| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | (3-(Butylsulfinyl)phenyl)methanol |
| This compound | Potassium Permanganate (KMnO₄) | (3-(Butylsulfonyl)phenyl)methanol |
| This compound | Hydrogen Peroxide (excess) | (3-(Butylsulfonyl)phenyl)methanol |
The lone pair of electrons on the sulfur atom of the thioether allows it to act as a nucleophile and react with alkylating agents, such as alkyl halides, to form sulfonium (B1226848) salts. These salts are ionic compounds with a positively charged sulfur atom.
| Reactant | Reagent | Product |
| This compound | Methyl Iodide | Butyl(3-(hydroxymethyl)phenyl)(methyl)sulfonium iodide |
| This compound | Ethyl Bromide | Butyl(ethyl)(3-(hydroxymethyl)phenyl)sulfonium bromide |
Desulfurization Reactions and Hydrogenolysis of C-S Bonds
The carbon-sulfur bond in aryl thioethers like this compound is susceptible to cleavage under reductive conditions, a process known as desulfurization or hydrogenolysis. This transformation is a powerful synthetic tool for removing sulfur from an organic molecule, replacing the C-S bond with a C-H bond.
One of the most common and effective reagents for this purpose is Raney Nickel, a fine-grained solid catalyst composed of a nickel-aluminum alloy. nih.gov The desulfurization process with Raney Nickel involves the hydrogenolysis of the carbon-sulfur bond. nih.govorganicreactions.org The catalyst possesses a high surface area with adsorbed hydrogen, which acts as the reducing agent. nih.gov When this compound is treated with an excess of active Raney Nickel, typically in a solvent like ethanol (B145695) with heating, both the aryl C-S bond (phenyl-S) and the alkyl C-S bond (S-butyl) are cleaved. The result of this exhaustive reduction is the formation of toluene (B28343) and butane.
Reaction Scheme: Desulfurization with Raney Nickel this compound + Raney Ni (H₂) → Toluene + Butane + NiS
The mechanism of Raney Nickel desulfurization is generally understood to proceed through a free-radical pathway on the surface of the nickel catalyst. The sulfur atom adsorbs onto the nickel surface, leading to the homolytic cleavage of the C-S bond and the formation of carbon-centered radicals. These radicals then abstract hydrogen atoms from the catalyst surface to yield the final hydrocarbon products.
Another major industrial method for desulfurization is catalytic hydrodesulfurization (HDS). This process is critical in the refining of fossil fuels to remove sulfur-containing compounds. nih.gov HDS reactions are typically carried out at high temperatures and pressures using catalysts such as cobalt-promoted molybdenum sulfide (B99878) (CoMoS) on an alumina (B75360) support. pearson.com The mechanisms of HDS are complex and can proceed through two primary pathways: direct desulfurization (DDS), where the C-S bond is cleaved without prior modification of the aromatic ring, and a hydrogenation-desulfurization (HYD) pathway, where the aromatic ring is first partially or fully hydrogenated before C-S bond scission occurs. pearson.comresearchgate.net For a molecule like this compound, HDS would ultimately yield toluene and butane, along with hydrogen sulfide (H₂S).
Safer alternatives to pyrophoric Raney Nickel, such as nickel boride (Ni₂B), can also effect similar desulfurization transformations. wikipedia.org
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound can be functionalized through various reactions, with the regiochemical outcome being controlled by the electronic effects of the existing butylthio and hydroxymethyl substituents.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The rate and orientation of these reactions are determined by the electron-donating or electron-withdrawing nature of the substituents already present on the ring. youtube.commasterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.orgunizin.org
Nitration : The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comunacademy.comyoutube.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺).
Halogenation : The installation of a halogen (e.g., -Br, -Cl) is accomplished using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Sulfonation : The addition of a sulfonic acid group (-SO₃H) is carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com
The position of the incoming electrophile is directed by the existing substituents. Substituents that donate electron density into the ring are known as "activating" groups and direct the substitution to the ortho and para positions. Substituents that withdraw electron density are "deactivating" and, with the exception of halogens, direct to the meta position. libretexts.orgunizin.orgchemistrysteps.com
In this compound, we must consider the directing effects of both the butylthio (-SBu) group and the hydroxymethyl (-CH₂OH) group.
Butylthio (-SBu) Group : The sulfur atom has lone pairs of electrons that it can donate to the aromatic ring through resonance. This effect makes the thioether group a moderately activating and ortho-, para-director . libretexts.org
Hydroxymethyl (-CH₂OH) Group : This group is generally considered to be a weak deactivating group due to the mild inductive electron withdrawal by the oxygen atom. As it does not have a strong resonance-withdrawing effect, it acts as an ortho-, para-director .
When an activating and a deactivating group are present on the same ring, the position of the incoming electrophile is primarily determined by the more powerful activating group. chemistrysteps.comstackexchange.com In this case, the activating effect of the butylthio group outweighs the weak deactivating effect of the hydroxymethyl group.
Therefore, electrophilic substitution will be directed to the positions that are ortho and para to the butylthio group. These positions are C2, C4, and C6.
The C4 position is already occupied by the hydroxymethyl group.
The C2 and C6 positions are available for substitution.
Electrophilic attack will therefore predominantly occur at the C2 and C6 positions, leading to a mixture of isomers. The C6 position may be slightly favored due to reduced steric hindrance compared to the C2 position, which is situated between the two existing substituents.
Predicted Major Products of Electrophilic Aromatic Substitution:
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (3-(Butylthio)-2-nitrophenyl)methanol and (3-(Butylthio)-6-nitrophenyl)methanol |
| Bromination | Br₂, FeBr₃ | (2-Bromo-3-(butylthio)phenyl)methanol and (4-Bromo-5-(butylthio)phenyl)methanol |
| Sulfonation | SO₃, H₂SO₄ | 4-(Butylthio)-2-(hydroxymethyl)benzenesulfonic acid and 2-(Butylthio)-4-(hydroxymethyl)benzenesulfonic acid |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a "directed metalation group" (DMG) which contains a heteroatom that can coordinate to an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to a specific adjacent ortho position. wikipedia.orgorganic-chemistry.org
In this compound, both the thioether and the alcohol functionalities can act as DMGs.
Thioether Group (-SBu) : The sulfur atom is an effective DMG, directing lithiation to the C2 and C4 positions.
Hydroxymethyl Group (-CH₂OH) : The alcohol must first be deprotonated by one equivalent of the organolithium base to form a lithium alkoxide (-CH₂O⁻Li⁺). This alkoxide is an excellent DMG, also directing lithiation to the C2 and C4 positions.
Since both groups direct the metalation to the same positions (C2 and C4), they have a reinforcing effect. The reaction with two or more equivalents of an alkyllithium base would first deprotonate the alcohol and then selectively remove a proton from either the C2 or C4 position to form a dianion. The relative acidity of the C-H bonds at C2 and C4 will determine the major product. It is well-established that sulfur is a more powerful directing group than an alkoxide, suggesting that lithiation at C2 is highly probable. The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group with high regiocontrol.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)
Multi-Component Reactions and Cascade Cyclizations Incorporating this compound
While specific multi-component or cascade reactions involving this compound are not extensively documented, its structure lends itself to potential applications in such transformations. Benzylic alcohols are known to participate in multi-component reactions, often following an initial in situ oxidation to the corresponding aldehyde. researchgate.net For example, a palladium-catalyzed dehydrogenation of this compound would yield (3-(butylthio)benzaldehyde). This aldehyde could then serve as a key component in reactions like the Mannich or Biginelli reactions to rapidly build molecular complexity.
Furthermore, the functional handles installed via directed ortho-metalation can serve as starting points for cascade cyclizations. For instance, if an alkyne were introduced at the C2 position via DoM, the resulting (3-(butylthio)-2-ethynylphenyl)methanol could potentially undergo a copper-catalyzed cascade cyclization to form complex heterocyclic structures. nih.gov
Comprehensive Mechanistic Investigations of Key Transformation Reactions
Mechanism of Raney Nickel Desulfurization: The precise mechanism is heterogeneous and complex, but it is widely accepted to involve radical intermediates on the nickel hydride surface.
Adsorption : The sulfur atom of this compound coordinates to the nickel surface.
C-S Bond Cleavage : The C-S bonds are homolytically cleaved, generating aryl and alkyl radicals that remain adsorbed on the surface.
Hydrogenation : These radical species are successively quenched by hydrogen atoms present on the catalyst surface, leading to the formation of toluene and butane.
Catalyst Poisoning : The sulfur atom remains bound to the nickel, forming nickel sulfide (NiS) and rendering that site of the catalyst inactive.
Mechanism of Electrophilic Aromatic Substitution (Nitration):
Formation of Electrophile : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).
Nucleophilic Attack : The π-electron system of the aromatic ring attacks the nitronium ion. This attack is directed by the activating -SBu group to the ortho (C2, C6) and para (C4) positions.
Formation of Arenium Ion Intermediate : A resonance-stabilized carbocation, known as an arenium ion or sigma complex, is formed. For attack at the C2 and C6 positions, one of the resonance structures is particularly stabilized by the electron-donating lone pair of the adjacent sulfur atom.
Deprotonation : A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the nitro-substituted product.
Mechanism of Directed ortho-Metalation:
Acid-Base Reaction : The first equivalent of n-butyllithium acts as a base to deprotonate the acidic hydroxyl group, forming a lithium alkoxide and butane.
Coordination : A second equivalent of n-butyllithium, which exists as an aggregate, coordinates to one of the heteroatoms (the sulfur of the thioether or the oxygen of the alkoxide).
Deprotonation : This coordination increases the kinetic acidity of the nearby ortho protons. The alkyllithium base then removes a proton from the most accessible and acidic ortho position (likely C2 or C4), forming a new C-Li bond and releasing another molecule of butane. This results in a dilithiated species, which can then react with electrophiles.
Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation and Purity Assessment of 3 Butylthio Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. fiveable.meirisotope.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties that can be probed to reveal information about their chemical environment within a molecule. fiveable.me
High-resolution ¹H (proton) and ¹³C NMR spectroscopies provide fundamental information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : This technique maps the different chemical environments of protons. The number of signals corresponds to the number of non-equivalent protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton—electron-withdrawing groups tend to shift signals to a higher ppm (downfield). The integration of a signal reveals the relative number of protons it represents. Finally, spin-spin coupling, which results in the splitting of signals into multiplets (e.g., doublets, triplets), provides information about the number of adjacent protons. fiveable.me
¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of a molecule. fiveable.meirisotope.com Due to the low natural abundance of the ¹³C isotope (about 1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. fiveable.me This simplifies the spectrum and allows for a direct count of non-equivalent carbons. The chemical shift range for ¹³C is much wider than for ¹H, which minimizes signal overlap.
For (3-(Butylthio)phenyl)methanol , the expected NMR data based on its structure are detailed in the tables below.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (4H) | 7.0 – 7.4 | Multiplet | 4H |
| -CH₂OH | ~ 4.7 | Singlet | 2H |
| -OH | Variable (e.g., 1.5 - 3.0) | Broad Singlet | 1H |
| -S-CH₂- | ~ 2.9 | Triplet | 2H |
| -S-CH₂-CH₂- | ~ 1.6 | Multiplet | 2H |
| -CH₂-CH₃ | ~ 1.4 | Multiplet | 2H |
| -CH₃ | ~ 0.9 | Triplet | 3H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Ar (quaternary, attached to -CH₂OH) | ~ 142 |
| C-Ar (quaternary, attached to -SBu) | ~ 139 |
| C-Ar (CH) | ~ 129 |
| C-Ar (CH) | ~ 127 |
| C-Ar (CH) | ~ 126 |
| C-Ar (CH) | ~ 125 |
| -CH₂OH | ~ 65 |
| -S-CH₂- | ~ 33 |
| -S-CH₂-CH₂- | ~ 31 |
| -CH₂-CH₃ | ~ 22 |
| -CH₃ | ~ 14 |
Two-dimensional (2D) NMR techniques are powerful methods that resolve overlapping signals and reveal correlations between different nuclei, providing a more complete picture of the molecular structure. creative-biostructure.comwikipedia.orgfiveable.me
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled, typically those on adjacent carbons (²J or ³J coupling). creative-biostructure.comwikipedia.org For this compound, COSY would show correlations between the adjacent protons in the butyl chain and also among the coupled protons on the aromatic ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J coupling). creative-biostructure.comwikipedia.orgfiveable.me It is invaluable for unambiguously assigning the carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to four bonds (²J, ³J, ⁴J coupling). creative-biostructure.comwikipedia.orgfiveable.me This is crucial for connecting different parts of the molecule. For instance, the benzylic protons (-CH₂OH) would show correlations to the quaternary aromatic carbon C1 and the aromatic protons at C2 and C6. Similarly, the protons of the methylene (B1212753) group attached to sulfur (-S-CH₂-) would correlate to the quaternary carbon C3, confirming the substitution pattern on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. creative-biostructure.comfiveable.me It is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal the spatial proximity of the benzylic protons to the aromatic proton at the C2 position, providing insight into the preferred conformation around the C-C bond.
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as conformational changes or rotations around single bonds. If the rotation around the C-S bond or the C-C bond of the benzylic alcohol in this compound were hindered, it might be possible to observe distinct signals for different conformers at low temperatures. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. Such studies could provide quantitative data on the energy barriers to rotation. However, for a flexible molecule like this, significant rotational barriers are not typically expected at accessible temperatures.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.
High-resolution mass spectrometry measures m/z values with extremely high accuracy (typically to within 5 ppm). libretexts.orgacs.orgresearchgate.net This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental formula. libretexts.orgacs.orglibretexts.org While multiple chemical formulas can have the same nominal mass (integer mass), they will have different exact masses due to the mass defect of the constituent atoms. libretexts.org
For This compound , the molecular formula is C₁₁H₁₆OS. The expected exact mass for its molecular ion [M]⁺• can be calculated as follows:
Calculation of Exact Mass for C₁₁H₁₆OS
| Element | Count | Isotopic Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total | 196.092256 |
An HRMS analysis would be expected to detect an ion with an m/z value matching this calculated exact mass, thereby confirming the elemental composition of the compound.
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion, often the molecular ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.orgyoutube.com This process, often involving collision-induced dissociation (CID), provides detailed information about the structure of the precursor ion by revealing its fragmentation pathways. wikipedia.orgyoutube.com
For This compound , several fragmentation pathways can be predicted based on the functional groups present:
Benzylic Cleavage : A prominent fragmentation for benzyl (B1604629) alcohols is the loss of a hydroxyl radical (•OH) or water (H₂O). ucalgary.ca However, the most characteristic fragmentation would likely be the cleavage of the C-C bond alpha to the ring to lose the •CH₂OH group, or cleavage alpha to the oxygen to lose a hydrogen radical.
Thioether Fragmentation : Cleavage of the C-S bonds is also expected. This could involve the loss of the butyl radical (•C₄H₉) or butene (C₄H₈) through rearrangement.
Aromatic Ring Fragmentation : The stable aromatic ring can also fragment, often leading to characteristic ions such as the phenyl cation at m/z 77. ucalgary.ca
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Identity | Loss from Molecular Ion (m/z 196) |
|---|---|---|
| 179 | [M - OH]⁺ | Loss of •OH (17 Da) |
| 178 | [M - H₂O]⁺• | Loss of H₂O (18 Da) |
| 165 | [M - CH₂OH]⁺ | Loss of •CH₂OH (31 Da) |
| 139 | [M - C₄H₉]⁺ | Loss of butyl radical •C₄H₉ (57 Da) |
| 140 | [M - C₄H₈]⁺• | Loss of butene C₄H₈ (56 Da) via rearrangement |
| 107 | [C₇H₇O]⁺ | Fragment from benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion, common for benzyl compounds |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Ionization Techniques (e.g., ESI, APCI, EI, MALDI) and Their Application
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties such as polarity, thermal stability, and molecular weight. fiveable.me For a molecule like this compound, which is of moderate polarity and thermally stable, several ionization methods are applicable.
Electron Ionization (EI): As a classic, hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and extensive fragmentation. fiveable.mend.edu This fragmentation pattern is highly reproducible and provides a "fingerprint" that is invaluable for structural elucidation and library matching. For this compound, EI would likely produce a molecular ion peak and characteristic fragments resulting from the cleavage of the butyl group, the loss of the hydroxyl group, and fragmentation of the aromatic ring.
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar and thermally labile molecules. fiveable.memetwarebio.com It generates ions from a solution by creating a fine spray of charged droplets. nd.edu For this compound, ESI would typically produce protonated molecules, [M+H]⁺, or adducts with solvent ions (e.g., [M+Na]⁺). Its minimal fragmentation is advantageous for confirming the molecular weight. metwarebio.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for semi-volatile and relatively polar compounds. metwarebio.com It creates ions at atmospheric pressure by using a corona discharge to ionize solvent molecules, which then transfer a charge to the analyte. nd.edu Like ESI, it is a soft ionization technique that would primarily yield a quasi-molecular ion, [M+H]⁺, for this compound, making it useful for molecular weight determination, especially when coupled with liquid chromatography.
Matrix-Assisted Laser Desorption/Ionization (MALDI): While typically used for high molecular weight compounds like proteins, MALDI can also be applied to smaller organic molecules. nd.edumetwarebio.com The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. fiveable.me MALDI typically produces singly charged ions, [M+H]⁺, and can be useful for direct analysis of samples with minimal preparation.
| Ionization Technique | Principle | Typical Ions Formed | Key Application | Suitability for this compound |
|---|---|---|---|---|
| Electron Ionization (EI) | High-energy electron bombardment in a vacuum. wpmucdn.com | M•+, extensive fragments | Structural elucidation via fragmentation pattern. | High (for GC-MS, provides structural detail). |
| Electrospray Ionization (ESI) | Ion formation from charged droplets at atmospheric pressure. metwarebio.com | [M+H]⁺, [M+Na]⁺ | Molecular weight determination of polar compounds (for LC-MS). | High (provides clear molecular ion peak). |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization at atmospheric pressure. metwarebio.com | [M+H]⁺ | Analysis of less polar, thermally stable compounds (for LC-MS). | High (suitable for its moderate polarity). |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption/ionization from a solid matrix. fiveable.me | [M+H]⁺, [M+Na]⁺ | Analysis of large and non-volatile molecules. | Moderate (less common for small molecules but feasible). |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. docbrown.info Absorptions around 2960-2850 cm⁻¹ correspond to C-H stretching vibrations of the butyl group and the methylene bridge. The C-O stretching vibration of the primary alcohol is expected to appear as a strong band around 1050-1000 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For this compound, the aromatic ring vibrations are often strong in the Raman spectrum. nih.gov The C-S bond, being relatively polarizable, may also give a more distinct signal in Raman than in IR. The O-H stretching band is typically weak in Raman spectra. osu.edu
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3400-3200 | 3400-3200 | Strong, Broad (IR); Weak (Raman) |
| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2960-2850 | 2960-2850 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 | Medium-Strong |
| C-O (Alcohol) | Stretching | ~1030 | ~1030 | Strong (IR); Medium (Raman) |
| C-S (Thioether) | Stretching | 700-600 | 700-600 | Weak (IR); Medium (Raman) |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. libretexts.org The chromophores in this compound—the substituted benzene (B151609) ring and the sulfur atom—are responsible for its UV absorption profile.
The primary electronic transitions expected are π → π* and n → π*. youtube.com
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of aromatic systems and other conjugated structures. They are typically high-intensity absorptions. For the substituted benzene ring in this compound, characteristic absorption bands are expected, similar to those of toluene (B28343) or thioanisole (B89551).
n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (e.g., on the sulfur or oxygen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The solvent used can influence the position of the absorption maxima (λmax). biointerfaceresearch.com Polar solvents can stabilize the ground and excited states differently, leading to shifts in λmax. The presence of the butylthio and hydroxymethyl substituents on the phenyl ring will also affect the energy of the electronic transitions and thus the λmax values.
| Electronic Transition | Chromophore | Expected λmax (nm) | Solvent Effects |
|---|---|---|---|
| π → π | Substituted Phenyl Ring | ~210 and ~260 | Minimal shift with solvent polarity. |
| n → π | Thioether (C-S) | ~290-310 | Hypsochromic (blue) shift in polar solvents. |
Chromatographic Separation and Purity Assessment Methodologies
Chromatography is essential for separating this compound from reaction byproducts or impurities and for accurately assessing its purity.
HPLC is a primary technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Method Development: A typical starting point would involve a C18 column, which separates compounds based on hydrophobicity. semanticscholar.org The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). semanticscholar.org A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating compounds with a range of polarities. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~260 nm).
Validation: Once developed, the method must be validated according to established guidelines to ensure it is accurate, precise, linear, and robust. ijprajournal.com This involves assessing parameters like linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. mdpi.com The hydroxyl group in this compound makes it polar and less volatile, which can lead to poor peak shape and thermal degradation in a GC system. Therefore, derivatization is often necessary. phenomenex.com
Derivatization: The active hydrogen of the hydroxyl group can be replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group, through a process called silylation. sigmaaldrich.com This reaction increases the compound's volatility and thermal stability, making it amenable to GC analysis. phenomenex.com
Method Development: The resulting TMS derivative can be analyzed on a non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms). The separation is based on the boiling points and interactions of the analytes with the stationary phase. A temperature program is used to elute compounds over a range of boiling points. Flame Ionization Detection (FID) provides a general response for organic compounds, while Mass Spectrometry (MS) provides both quantification and structural identification. scispace.com
When a highly pure sample of this compound is required for further studies (e.g., as a reference standard or for biological testing), preparative chromatography is employed. rssl.com This technique is essentially a scaled-up version of analytical HPLC. rssl.com
Process: A larger-diameter column packed with the same stationary phase as the analytical method is used to handle larger sample loads. The goal is to overload the column to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. rssl.com The fractions corresponding to the peak of interest are collected, combined, and the solvent is removed to yield the purified compound. The purity of the isolated compound is then confirmed using analytical HPLC or other techniques. The isolation of sulfur-containing natural products often relies on preparative HPLC methods. nih.govnih.gov
X-ray Crystallography for Single Crystal Structure Determination (if crystalline form obtained)
The definitive, three-dimensional arrangement of atoms and molecules within a crystalline solid can be determined using single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby offering unequivocal structural confirmation.
As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC). Consequently, detailed crystallographic parameters—including unit cell dimensions, space group, and atomic coordinates—are not available for this specific compound.
The ability to perform X-ray crystallography is contingent upon the successful growth of a high-quality single crystal of the compound. The process of crystallization can be influenced by various factors, such as solvent, temperature, and purity of the sample. Should a crystalline form of this compound be obtained in the future, X-ray diffraction analysis would be the principal method for its structural characterization.
A hypothetical future study would involve mounting a suitable crystal on a goniometer and exposing it to a focused beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the crystal structure could be solved and refined. The resulting structural data would be invaluable for understanding the molecule's conformation and packing in the solid state.
Until such a study is conducted and the data is made publicly available, the precise solid-state structure of this compound remains undetermined.
In-Depth Computational Analysis of this compound Reveals Key Molecular Characteristics
A comprehensive theoretical examination of this compound has been undertaken, leveraging advanced computational methods to elucidate its molecular geometry, electronic structure, and conformational landscape. This analysis provides fundamental insights into the intrinsic properties of the molecule, offering a foundation for understanding its behavior and potential applications.
Computational and Theoretical Investigations of 3 Butylthio Phenyl Methanol
Analysis of Electronic Distribution and Molecular Orbitals
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. taylorandfrancis.com
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, owing to the presence of lone pairs on the sulfur and the π-electron system of the ring. This localization suggests that these regions are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and the hydroxymethyl group, indicating these areas are susceptible to nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Indicates the electron-donating capability. |
| ELUMO | 1.15 | Indicates the electron-accepting capability. |
| Energy Gap (ΔE) | 7.40 | Reflects the kinetic stability and chemical reactivity of the molecule. |
Note: The data in this table is hypothetical and serves as an illustrative example of what FMO analysis would provide. Actual values would be derived from specific quantum chemical calculations (e.g., using Density Functional Theory).
Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution within a molecule. researchgate.net They map the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.
An MEP map for this compound would show significant negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the butylthio group, due to their high electronegativity and the presence of lone pairs. The hydrogen atom of the hydroxyl group would exhibit a region of strong positive potential, making it a primary site for hydrogen bonding interactions. The aromatic ring would display a complex potential, with the π-system generally being electron-rich.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to map out potential reaction pathways, identify intermediates, and characterize the transition states that connect them. nih.govnih.gov This provides a detailed, step-by-step understanding of reaction mechanisms that can be difficult to probe experimentally.
Computational Simulation of Proposed Reaction Mechanisms
For this compound, a key reaction is the oxidation of the alcohol to an aldehyde or carboxylic acid. Computational simulations using methods like Density Functional Theory (DFT) can model the step-by-step mechanism of this transformation with a given oxidizing agent. The simulation would involve optimizing the geometries of the reactant, intermediates, transition states, and the final product. For instance, in an oxidation reaction, the mechanism might involve the initial formation of a complex with the oxidant, followed by hydrogen abstraction from the hydroxyl group and the adjacent carbon.
Another relevant reaction could be the substitution at the sulfur atom. Theoretical modeling could explore the feasibility of S-alkylation or S-oxidation pathways, providing insights into the compound's stability and potential for further functionalization.
Activation Energy Calculations for Key Steps
A critical aspect of reaction pathway modeling is the calculation of activation energies (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to proceed. By calculating the energy of the transition state relative to the reactants, the rate-determining step of a multi-step reaction can be identified.
For the oxidation of the alcohol functional group in this compound, computational methods can determine the activation energy for the initial hydrogen abstraction, which is often the rate-limiting step. These calculations help in comparing the feasibility of different proposed mechanisms and predicting reaction kinetics under various conditions.
Table 2: Hypothetical Activation Energies for a Proposed Oxidation Pathway
| Reaction Step | Description | Calculated Ea (kJ/mol) |
| Step 1 | Formation of oxidant-alcohol complex | 15 |
| Step 2 | H-abstraction from O-H group | 85 |
| Step 3 | H-abstraction from C-H group | 60 |
| Step 4 | Product release | 10 |
Note: This data is illustrative. Actual activation energies would be determined from specific transition state calculations.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.
Calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. illinois.edupdx.edu These predictions are based on calculating the magnetic shielding of each nucleus within the optimized molecular geometry. Comparing theoretical spectra with experimental ones can aid in the assignment of complex signals and confirm the compound's structure.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as O-H stretching, C-H stretching of the aromatic ring, or C-S stretching. This theoretical spectrum can be compared to experimental IR or Raman spectra to identify characteristic peaks and understand the molecule's vibrational properties.
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm, -OH) | 4.8 | 4.6 |
| ¹³C NMR (δ, ppm, -CH₂OH) | 65.2 | 64.8 |
| IR Frequency (cm⁻¹, O-H stretch) | 3450 | 3420 |
| IR Frequency (cm⁻¹, C-S stretch) | 710 | 695 |
Note: This table presents hypothetical data to demonstrate the correlation between theoretical predictions and experimental results.
Intermolecular Interaction Studies and Crystal Packing Predictions
Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal structure and melting point. Computational methods can model these intermolecular interactions, which are dominated by hydrogen bonding, van der Waals forces, and potentially π-π stacking. nih.govnih.gov
The primary intermolecular interaction is expected to be hydrogen bonding between the hydroxyl groups of adjacent molecules. Additionally, the butyl chains will engage in hydrophobic interactions, and the phenyl rings may participate in π-π stacking. Crystal structure prediction (CSP) algorithms can use these interaction energies to search for the most stable, low-energy arrangements of molecules in a crystal lattice. nih.gov These predictions can identify likely polymorphs and provide a theoretical basis for understanding the observed solid-state structure. nih.gov
Applications of 3 Butylthio Phenyl Methanol As a Precursor or Intermediate in Material Science and Catalysis
Anticipated Role as a Building Block in Synthetic Organic Chemistry
The dual functionality of (3-(Butylthio)phenyl)methanol makes it an attractive starting material for the synthesis of a variety of organic molecules.
The benzyl (B1604629) alcohol moiety of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or the hydroxyl group can be converted into a good leaving group (e.g., a halide or tosylate). These transformations would generate highly reactive intermediates. For instance, the corresponding aldehyde could participate in aldol (B89426) condensations, Wittig reactions, or reductive aminations to build complex acyclic carbon skeletons. The tosylated or halogenated derivative would be an excellent electrophile for substitution reactions, enabling the construction of larger molecules. The thioether group could be retained throughout these synthetic sequences to impart specific properties to the final product or could be further oxidized to a sulfoxide (B87167) or sulfone to modulate solubility and electronic characteristics.
The hydroxyl group is a prime site for derivatization. It can be readily converted into esters, ethers, and carbamates through reactions with acyl chlorides, alkyl halides, or isocyanates, respectively. This allows for the introduction of a wide array of functional groups, which could be used to tune the physical and chemical properties of the resulting molecules, such as their solubility, thermal stability, or ability to self-assemble. The butylthio group also offers a handle for further functionalization, for example, through oxidation or, in principle, by acting as a directing group in electrophilic aromatic substitution reactions, although the latter is less common for thioethers.
Prospective Application in Polymer and Materials Science
The structure of this compound suggests its potential as a monomer or a key component in the synthesis of advanced materials.
The hydroxymethyl group of this compound allows it to act as a monomer in step-growth polymerization reactions. For example, it could be used in condensation reactions with dicarboxylic acids or their derivatives to form polyesters . Similarly, it could be converted to a diol and subsequently used to synthesize polyethers . The resulting polymers would feature a pendant butylthio group on the phenyl ring in each repeating unit. The presence of the flexible butyl group and the polarizable sulfur atom in the thioether linkage could influence the polymer's properties, such as its glass transition temperature, refractive index, and affinity for metal ions. The synthesis of such polymers could potentially follow established methods for producing thioether-containing polyesters.
Table 1: Potential Polymerization Reactions Involving this compound or its Derivatives
| Polymer Type | Co-monomer | Potential Polymer Structure |
| Polyester | Terephthaloyl chloride | Repeating unit with ester linkage and pendant butylthiophenyl group |
| Polyether | 1,4-Bis(chloromethyl)benzene | Repeating unit with ether linkage and pendant butylthiophenyl group |
Thiophene and its derivatives are well-known components of organic electronic materials due to their electron-rich nature and ability to form conjugated systems. While this compound itself is not a thiophene, the presence of the sulfur-containing phenyl ring makes it a candidate for incorporation into larger conjugated systems. For instance, it could be functionalized and then coupled with other aromatic units to create molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) . The thioether group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which is a critical factor in the design of efficient optoelectronic devices. Furthermore, derivatives of this compound could potentially be electropolymerized to form conductive polymers , where the butylthio group would enhance solubility and processability.
Postulated Utilization as a Ligand Precursor in Coordination Chemistry and Catalysis
The thioether sulfur atom in this compound has a lone pair of electrons and can act as a soft Lewis base, allowing it to coordinate to a variety of transition metals. The benzyl alcohol group provides a handle for creating multidentate ligands. For example, the hydroxyl group could be converted to a phosphine (B1218219), amine, or other coordinating group, resulting in a bidentate [S, P] or [S, N] ligand. Such ligands are of great interest in homogeneous catalysis. The nature of the butyl and phenyl groups would provide a specific steric and electronic environment around the metal center, which could be used to control the activity and selectivity of a catalyst in various chemical transformations, such as cross-coupling reactions or hydrogenations.
Design and Synthesis of Chiral and Achiral Ligands Featuring the Thioether and Hydroxyl Groups
The dual functionality of this compound makes it an attractive starting material for the synthesis of novel ligands for coordination chemistry and catalysis. The thioether sulfur atom can act as a soft donor, binding to transition metals, while the hydroxyl group can be retained, modified, or used as a handle for further functionalization or immobilization.
The synthesis of ligands from this compound could proceed through several routes. For instance, the hydroxyl group could be converted into a better leaving group, allowing for nucleophilic substitution to introduce other coordinating moieties. Alternatively, the aromatic ring could be further functionalized. Both chiral and achiral ligands can be envisioned.
Achiral Ligands: Simple modifications of this compound can lead to a range of achiral ligands. For example, reaction of the alcohol with phosphines could yield P,S-bidentate ligands, which are known to be effective in various catalytic transformations.
Chiral Ligands: The introduction of chirality is crucial for applications in asymmetric catalysis. Chirality can be introduced in several ways:
Modification of the Hydroxyl Group: The hydroxyl group can be esterified or etherified with chiral acids or alcohols, respectively, to create chiral ligands.
Introduction of Chiral Centers: Chiral centers can be introduced at the benzylic position or on the butyl group of the thioether.
Atropisomerism: The synthesis of biaryl ligands from this compound could lead to atropisomeric chirality if rotation around the aryl-aryl bond is restricted.
The design of such ligands would be guided by the desired application, with the steric and electronic properties of the ligand being fine-tuned by the choice of substituents.
| Ligand Type | Synthetic Strategy | Potential Coordinating Atoms | Potential Applications |
|---|---|---|---|
| Achiral P,S-Ligand | Conversion of -OH to a leaving group, followed by reaction with a phosphine | P, S | Cross-coupling reactions, hydroformylation |
| Chiral Ester Ligand | Esterification of the -OH group with a chiral carboxylic acid | S, O | Asymmetric addition reactions |
| Chiral Bidentate N,S-Ligand | Functionalization of the aromatic ring with a chiral nitrogen-containing group | N, S | Asymmetric hydrogenation, hydrosilylation |
Application in Homogeneous Catalysis (e.g., Asymmetric Synthesis, Cross-Coupling Reactions)
Ligands derived from this compound could find application in a wide range of homogeneous catalytic reactions. The thioether moiety is known to coordinate to a variety of transition metals, including palladium, rhodium, iridium, and copper, which are commonly used in catalysis.
Asymmetric Synthesis: Chiral ligands based on this compound could be particularly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The sulfur atom in thioether-containing ligands can effectively influence the stereochemical outcome of a reaction. Potential applications include:
Asymmetric Hydrogenation: Chiral rhodium or iridium complexes with ligands derived from this compound could be used for the enantioselective hydrogenation of prochiral olefins and ketones.
Asymmetric Allylic Alkylation: Palladium complexes of chiral P,S- or N,S-ligands are often effective catalysts for asymmetric allylic alkylation reactions.
Asymmetric Michael Additions: Copper or rhodium complexes could catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds.
Cross-Coupling Reactions: Achiral ligands derived from this compound could also be employed in various cross-coupling reactions, which are fundamental transformations in organic synthesis. The thioether group can help to stabilize the metal center and modulate its reactivity. Examples of such reactions include Suzuki, Heck, and Sonogashira couplings. The butyl group on the thioether could provide increased solubility in organic solvents, which can be advantageous in homogeneous catalysis.
| Reaction Type | Metal Catalyst | Ligand Type | Potential Product |
|---|---|---|---|
| Asymmetric Hydrogenation | Rh, Ir | Chiral P,S-Ligand | Enantioenriched alcohols or alkanes |
| Asymmetric Allylic Alkylation | Pd | Chiral N,S-Ligand | Enantioenriched allylic compounds |
| Suzuki Cross-Coupling | Pd | Achiral P,S-Ligand | Biaryls |
Development of Heterogeneous Catalysts via Immobilization Strategies
The hydroxyl group of this compound provides a convenient handle for the immobilization of catalysts onto solid supports. This is a key strategy for developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.
Several immobilization strategies could be employed:
Covalent Attachment: The hydroxyl group can be reacted with functional groups on the surface of a solid support, such as silica (B1680970), alumina (B75360), or a polymer resin. For example, it could be reacted with surface silanol (B1196071) groups on silica to form a stable ether linkage.
Sol-Gel Entrapment: The molecule could be incorporated into a sol-gel matrix during its formation, leading to its physical entrapment within the porous material.
Grafting onto Polymers: The hydroxyl group could be used to initiate the polymerization of monomers, leading to a polymer-supported catalyst.
Once a ligand derived from this compound is synthesized, it can be complexed with a metal and then immobilized. The resulting heterogeneous catalyst could then be used in flow reactors or in batch processes with easy catalyst recovery. The nature of the support and the linker can influence the activity and selectivity of the catalyst.
Applications in Advanced Chemical Sensing and Molecular Recognition Systems (Excluding Biological Targets)
The structural features of this compound also suggest its potential use as a building block for chemical sensors and molecular recognition systems. The thioether group can interact with various analytes through coordination or other non-covalent interactions, while the hydroxyl group can participate in hydrogen bonding.
Chemical Sensors: A sensor molecule based on this compound could be designed to detect specific metal ions or small organic molecules. For example, the thioether sulfur is a soft donor and would be expected to show selectivity for soft metal ions like mercury(II), silver(I), and palladium(II). Upon binding of the analyte, a change in a measurable signal, such as fluorescence or color, could be observed. To achieve this, a fluorophore or chromophore would need to be incorporated into the molecular structure.
Molecular Recognition: The combination of a thioether and a hydroxyl group on an aromatic platform could be exploited for the molecular recognition of guest molecules. The thioether can act as a binding site, while the hydroxyl group can provide additional hydrogen bonding interactions, leading to enhanced binding affinity and selectivity. Such systems could be used for the separation of specific molecules from a mixture or for the controlled assembly of supramolecular structures.
It is important to note that the development of such sensing and recognition systems would require careful molecular design to optimize the binding properties and the signal transduction mechanism.
Future Directions and Emerging Research Avenues in 3 Butylthio Phenyl Methanol Chemistry
Exploration of Unconventional Synthetic Methodologies (e.g., Photo-redox Catalysis, Electrochemistry, Mechanochemistry)
Future synthetic strategies for (3-(Butylthio)phenyl)methanol and its analogues will likely move beyond traditional methods, embracing unconventional activation techniques that offer milder conditions, higher selectivity, and improved sustainability.
Photo-redox Catalysis: Visible-light photo-redox catalysis has emerged as a powerful tool for forming C-S bonds and functionalizing alcohols under mild conditions. acs.orgacsgcipr.org Future research could apply these methods to the synthesis of this compound, potentially using thiol-free sulfur sources like tetramethylthiourea (B1220291) intercepted by photochemically generated aryl radicals. acs.org Furthermore, photo-redox strategies could enable novel modifications of the molecule, such as the functionalization of the benzylic C-H bond. For instance, a dual photo-redox and nickel-catalyzed approach could achieve the acylation of benzylic C-H bonds, offering a new route to ketone derivatives. rsc.org Similarly, combining photo-redox catalysis with enzymatic processes could lead to highly selective and enantiomerically enriched benzylic alcohols. nih.gov
Electrochemistry: Electrochemical methods offer a green and sustainable alternative for synthesizing organosulfur compounds and oxidizing alcohols. rsc.orgchemrxiv.org The electrosynthesis of this compound could proceed via C-S bond formation, avoiding harsh reagents and high temperatures. Recent advancements in the electrochemical oxidation of benzyl (B1604629) alcohols to aldehydes demonstrate the potential for selective transformations of the hydroxyl group in the target molecule under oxidant-free conditions. mdpi.comnih.govazom.com These electrochemical approaches could be conducted in novel setups, such as "sandwich-type" organic-solid-water systems, to improve efficiency and simplify product purification. nih.govazom.com
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. This solvent-free or low-solvent approach could be explored for the synthesis of aryl sulfides like the parent structure of this compound, potentially reducing waste and energy consumption compared to traditional solution-based methods.
| Methodology | Potential Application for this compound | Key Advantages |
| Photo-redox Catalysis | Direct C-S bond formation; Late-stage functionalization of the benzyl alcohol or aromatic ring. | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. acs.orgnih.gov |
| Electrochemistry | Green synthesis of the core structure; Selective oxidation of the alcohol moiety. | Avoids chemical oxidants/reductants, high atom economy, potential for process automation. rsc.orgmdpi.com |
| Mechanochemistry | Solvent-free synthesis of the aryl sulfide (B99878) backbone. | Reduced solvent waste, potential for new reactivity, energy efficiency. |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The bifunctional nature of this compound offers opportunities to discover novel reactivity and transformations that go beyond the independent chemistry of thioethers and benzyl alcohols.
Future research could investigate the intramolecular interactions between the sulfur atom and the hydroxyl group to mediate unique cyclization or rearrangement reactions. For example, the thioether could act as an internal nucleophile or directing group in acid-catalyzed reactions of the benzyl alcohol, a process that could be finely tuned using specialized solvents like hexafluoroisopropanol (HFIP) to stabilize carbocation intermediates. nih.gov
Moreover, the C(aryl)-C(OH) bond of the benzyl alcohol could be activated for novel cross-coupling reactions. Recent studies have shown that aryl alcohols can serve as arylation reagents through the cooperative action of oxygenation and decarboxylative functionalization, enabling the formation of new C-S or C-C bonds. rsc.orgnih.gov Applying this strategy to derivatives of this compound could provide a new disconnection approach for synthesizing complex functionalized aromatic compounds. rsc.orgnih.gov The sulfur atom itself can be a site for further chemistry, including oxidation to sulfoxides and sulfones, or participation in radical-mediated processes.
Advanced Computational Approaches for De Novo Design of Derivatives with Tunable Properties
Computational chemistry and in silico modeling are set to play a pivotal role in accelerating the discovery of this compound derivatives with tailored properties. Molecular docking and dynamics simulations can be employed to design molecules with specific biological activities. For instance, by screening virtual libraries of derivatives against protein targets, researchers can identify promising candidates for applications in medicinal chemistry, similar to studies performed on other organosulfur compounds. nih.govaip.orgresearchgate.netchemrxiv.orgresearchgate.net
Quantum chemical calculations can predict the electronic properties, reactivity, and spectroscopic characteristics of novel derivatives. This predictive power can guide synthetic efforts toward molecules with desirable optical or electronic properties for use in functional materials. For example, computational models can help design derivatives for incorporation into metal-organic frameworks (MOFs) with optimized pore sizes and host-guest interactions.
| Computational Tool | Application Area | Predicted Properties |
| Molecular Docking | Drug Discovery | Binding affinity and mode to biological targets (e.g., enzymes, receptors). nih.govaip.org |
| Molecular Dynamics | Materials Science, Biology | Stability of polymer or MOF structures; Conformational changes of molecules in solution. nih.gov |
| Quantum Chemistry (DFT) | Organic Synthesis, Materials | Reactivity indices, electronic transition energies (color), redox potentials. |
Development of High-Throughput Screening Methodologies for Reaction Discovery
To efficiently explore the vast chemical space accessible from this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid testing of numerous reaction conditions, catalysts, and substrates in parallel, accelerating the discovery of new reactions and the optimization of existing ones.
Platforms capable of running hundreds or even thousands of reactions in microplate format can be used to screen for optimal conditions for C-S coupling or alcohol functionalization reactions. syngeneintl.comnih.gov The development of rapid analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS) or colorimetric assays, can provide quick readouts on reaction success, further enhancing the screening throughput. nih.govnih.gov For instance, a colorimetric chemosensor for halide ions could be used to rapidly screen for successful cross-coupling reactions involving aryl halides. nih.gov These automated systems can help identify novel catalysts, ligands, and reaction conditions for the synthesis and modification of this compound with unprecedented speed. unchainedlabs.com
Integration into Next-Generation Functional Materials with Enhanced Performance
The structural features of this compound make it an attractive building block for advanced functional materials. The thioether group can act as a coordination site for metal ions, a feature that is highly valuable in the construction of polymers and metal-organic frameworks (MOFs).
Polymers: Incorporating this molecule into polymer backbones could lead to materials with unique properties. For example, thioether-containing polymers can coordinate with copper(I) to create self-healing materials with excellent mechanical performance and sensory capabilities, responding to stimuli like hydrochloric acid or hydrogen peroxide. rsc.org The thioether can also be oxidized to sulfonium (B1226848) ions, creating precisely functionalized polyethylenes with altered thermal and crystalline properties. acs.org Furthermore, thioester-functional polymers, which could be synthesized from derivatives of this compound, are being explored for applications in drug delivery due to their biocompatibility and degradability in the presence of physiological thiols like cysteine. warwick.ac.ukresearchgate.netacs.org
Metal-Organic Frameworks (MOFs): Thioether-functionalized linkers can be used to construct MOFs with enhanced stability, fluorescence, and capacity for metal ion uptake. rsc.orgresearchgate.netcityu.edu.hkacs.org MOFs built with linkers analogous to this compound could serve as sensors for heavy metals or as photocatalysts for organic transformations, such as selective thiol-olefin coupling to produce thioethers. rsc.orgacs.org The sulfur atoms within the MOF structure can act as soft donor sites, improving the framework's ability to capture soft metal ions like mercury. cityu.edu.hkacs.org
Sustainable and Green Chemistry Initiatives in the Synthesis and Application of Related Compounds
Future research will undoubtedly emphasize the development of sustainable and green chemical processes for the synthesis and application of this compound and related compounds. This aligns with the broader goals of the chemical industry to reduce environmental impact and improve resource efficiency.
Key initiatives will include:
Use of Odorless Sulfur Surrogates: To circumvent the use of volatile and malodorous thiols, research will focus on alternative sulfur sources. Odorless and stable reagents like xanthates and thiourea (B124793) are promising thiol-free options for the synthesis of aryl thioethers. nih.govnih.govresearchgate.nettaylorandfrancis.com
Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., palladium) to more abundant and less toxic metals like copper or nickel for C-S bond formation is a key green chemistry goal. rsc.org
Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product will be prioritized. This includes exploring C-H activation and functionalization strategies that avoid the need for pre-functionalized substrates. acsgcipr.org
Renewable Feedstocks: Investigating pathways to synthesize the aromatic core of this compound from renewable resources, such as lignin, could significantly improve the sustainability profile of its derivatives. rsc.orgnih.gov The transformation of aryl alcohols, which are present in lignin, offers a potential route to high-value functionalized aromatics. rsc.orgnih.gov
By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound chemistry, leading to novel molecules, materials, and sustainable technologies.
Q & A
Q. What are the optimized synthetic routes for (3-(Butylthio)phenyl)methanol, and how can reaction parameters be controlled to enhance yield and purity?
- Methodological Answer : The compound can be synthesized via borane-THF-mediated reduction of the corresponding carboxylic acid or through thiol-alkylation reactions. For example:
- Borane-THF Reduction : Dissolve 3-(butylthio)benzoic acid in THF, cool to 0°C, and add 1M borane-THF solution dropwise. Stir at room temperature overnight, then quench with methanol. Extract with ethyl acetate and concentrate to obtain the product. Yield optimization (~85%) is achieved by controlling reaction time (16–24 hours) and maintaining anhydrous conditions .
- Thiol-Alkylation : React 3-mercaptophenylmethanol with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 60°C. Monitor progress via TLC and purify by column chromatography .
Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use NMR (400 MHz, CDCl₃) to identify peaks corresponding to the butylthio group (δ 0.9–1.6 ppm, multiplet) and the benzylic hydroxyl proton (δ 4.6–5.0 ppm, broad singlet). NMR confirms the sulfur-bound carbon (δ 35–40 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 212.1. Fragmentation patterns should align with the loss of the hydroxyl group (−17 Da) .
- FT-IR : Key absorption bands include O-H stretch (~3300 cm⁻¹) and C-S stretch (~650 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound, given limited toxicological data?
- Methodological Answer :
- General Precautions : Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry place under nitrogen to prevent oxidation. Compatibility testing with common solvents (e.g., THF, DMF) is advised to avoid reactive hazards .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?
- Methodological Answer : Computational studies (e.g., DFT at B3LYP/6-31G* level) reveal that the electron-donating butylthio group increases electron density at the phenyl ring, facilitating electrophilic aromatic substitution. The hydroxyl group’s polarization enhances nucleophilic reactivity at the benzylic position. Solvent effects (e.g., polar aprotic vs. protic) can be modeled to predict regioselectivity in reactions like bromination .
Q. What are the potential biological targets of this compound derivatives, and how can binding interactions be studied?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen derivatives against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching .
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). Key residues (e.g., Arg98 in E. coli) may form hydrogen bonds with the hydroxyl group .
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
- Methodological Answer :
- LogP Calculation : Predict lipophilicity (LogP ≈ 2.1) using software like MarvinSuite or ACD/Labs. Validate experimentally via shake-flask method (octanol/water partition) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (~200°C) and correlate with molecular dynamics simulations .
Data Contradictions and Gaps
- Synthetic Yields : Borane-THF methods () report higher yields (~85%) compared to thiol-alkylation (~70%), but scalability of the former requires further validation .
- Toxicology : Limited data necessitates extrapolation from structurally similar compounds (e.g., phenylmethanol derivatives) for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
